molecular formula C9H18Cl2N2O2 B13917981 ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

Cat. No.: B13917981
M. Wt: 257.15 g/mol
InChI Key: WRRIKIXGCXUIKI-ZEQLNYICSA-N
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Description

Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride is a bicyclic amine derivative featuring a rigid 3,8-diazabicyclo[3.2.1]octane scaffold. Key structural attributes include:

  • Stereochemistry: The (1S,2R,5R) configuration defines spatial orientation, critical for biological interactions.
  • Functional Groups: An ethyl ester at position 2 and two tertiary amines in the bicyclic system.
  • Salt Form: The dihydrochloride salt enhances solubility and stability for pharmaceutical applications.

Properties

Molecular Formula

C9H18Cl2N2O2

Molecular Weight

257.15 g/mol

IUPAC Name

ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

InChI

InChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-4-3-6(11-7)5-10-8;;/h6-8,10-11H,2-5H2,1H3;2*1H/t6-,7+,8-;;/m1../s1

InChI Key

WRRIKIXGCXUIKI-ZEQLNYICSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2CC[C@@H](N2)CN1.Cl.Cl

Canonical SMILES

CCOC(=O)C1C2CCC(N2)CN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride
Molecular Formula C9H18Cl2N2O2
Molecular Weight 257.16 g/mol
Purity ≥ 97%
Structural Features Bicyclic diamine with ethyl ester and dihydrochloride salt form
Chirality Optically active, specific stereochemistry (1S,2R,5R)

Preparation Methods Analysis

Key Synthetic Routes

Cyclization of Chiral Precursors

One of the primary methods involves the cyclization of chiral amino alcohol or diamine precursors under controlled conditions to form the diazabicyclo[3.2.1]octane skeleton. This approach often uses:

  • Optically active starting materials to induce stereoselectivity.
  • Catalysts or reagents facilitating ring closure.
  • Protection and deprotection steps to manage functional groups.
Esterification

Following the formation of the bicyclic core, the carboxylate group is introduced or modified through esterification reactions, typically by reacting the corresponding acid or acid chloride with ethanol under acidic or basic catalysis to yield the ethyl ester.

Salt Formation (Dihydrochloride)

The final step involves converting the free base into its dihydrochloride salt to enhance stability and solubility. This is achieved by treatment with hydrochloric acid in an appropriate solvent.

Detailed Process from Patent US8772490B2

A significant source describing the preparation is the US patent US8772490B2, which outlines a process for optically active diazabicyclooctane derivatives, including ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride.

Process Highlights:
  • Starting Materials: Optically active intermediates with protected amino groups.
  • Cyclization: Intramolecular nucleophilic substitution to form the bicyclic ring system.
  • Esterification: Reaction with ethanol or ethylating agents to form the ethyl ester.
  • Purification: Crystallization or chromatographic techniques to achieve ≥97% purity.
  • Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt.

This process emphasizes stereochemical control through the use of chiral precursors and mild reaction conditions to avoid racemization.

Comparative Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1. Chiral Precursor Synthesis Preparation of optically active amino intermediates Chiral starting materials, protecting groups Stereochemically pure intermediates
2. Cyclization Formation of bicyclic diazabicyclooctane core Intramolecular nucleophilic substitution, catalysts Bicyclic core with defined stereochemistry
3. Esterification Introduction of ethyl ester group Ethanol, acid/base catalysts Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate
4. Salt Formation Conversion to dihydrochloride salt Hydrochloric acid, suitable solvent Stable dihydrochloride salt form

Analytical and Purity Considerations

  • Purity is typically confirmed by chromatographic methods (HPLC) and spectroscopic analyses (NMR, MS).
  • Optical purity is critical and monitored by chiral HPLC or polarimetry.
  • The final product is isolated as a dihydrochloride salt to ensure shelf stability and reproducibility.

Summary and Perspectives

The preparation of ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride is well-documented in patent literature, with a focus on stereoselective synthesis via cyclization of chiral precursors, followed by esterification and salt formation. The process ensures high purity and optical activity, essential for its use in pharmaceutical synthesis.

Research continues to optimize yields and stereoselectivity, with potential for alternative catalytic systems or biocatalytic approaches in the future. The comprehensive understanding of this compound’s preparation supports its application in advanced chemical synthesis and drug development.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs in the Tropane Alkaloid Family

a) Cocaine and Derivatives
Compound Name Structure Key Features Pharmacological Role Key Differences
Cocaine Hydrochloride () Methyl ester, benzoyloxy group at C3, N-methyl Stimulant, dopamine reuptake inhibitor Benzoyloxy substitution and N-methyl group enhance CNS activity .
Cocaethylene () Ethyl ester, benzoyloxy group at C3 Longer half-life than cocaine due to ethyl ester Ethyl ester reduces hydrolysis rate compared to cocaine’s methyl ester .
Ecgonine Methyl Ester () Methyl ester, hydroxy group at C3 Inactive cocaine metabolite Lack of benzoyloxy group eliminates stimulant effects .

Target Compound vs. Cocaine Derivatives :

  • The target lacks the benzoyloxy group, likely reducing dopamine reuptake inhibition potency.
  • Ethyl ester may confer metabolic stability over cocaine’s methyl ester but less than cocaethylene’s .

Comparison :

  • The target’s ethyl ester and dihydrochloride salt make it more suited for direct pharmacological use, whereas tert-Boc analogs serve as synthetic precursors .

Pharmacologically Active Analogs

a) Troparil ()
  • Structure : Methyl ester, phenyl group at C3, N-methyl.
  • Activity : Dopamine reuptake inhibitor with higher selectivity than cocaine.
  • Divergence: The target’s lack of a phenyl group may reduce affinity for monoamine transporters .
b) Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate ()
  • Structure : 4-chlorophenyl substituent at C3.
  • Use : Research compound for receptor binding studies.

Metabolic and Stability Considerations

  • Ethyl Esters : Slower hydrolysis than methyl esters (e.g., cocaine → ecgonine methyl ester) but faster than bulkier analogs (e.g., tert-butyl). The dihydrochloride salt may further modulate solubility and enzymatic accessibility .
  • Lack of Benzoyloxy Group : Avoids formation of benzoylecgonine, a major metabolite of cocaine, simplifying metabolic pathways .

Biological Activity

Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate; dihydrochloride is a compound of significant interest in pharmacology due to its potential biological activities, particularly as a neurotransmitter reuptake inhibitor. This article explores its chemical properties, biological activities, and implications for therapeutic applications.

  • IUPAC Name : Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride
  • Molecular Formula : C9H18Cl2N2O2
  • Molecular Weight : 257.16 g/mol
  • CAS Number : 2940857-05-4

Neurotransmitter Reuptake Inhibition

Ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate has been identified as a potential inhibitor of monoamine neurotransmitter reuptake. This activity is crucial for the treatment of various psychiatric disorders such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .

Mechanism of Action :

  • The compound exhibits binding affinity to serotonin and dopamine transporters, which are pivotal in regulating mood and emotional responses.
  • It has been shown to inhibit the reuptake of these neurotransmitters in vitro, suggesting its utility in enhancing synaptic availability of serotonin and dopamine .

Case Studies and Research Findings

  • In Vitro Studies :
    • Research indicates that derivatives of the bicyclic structure demonstrate varying degrees of inhibition on serotonin and norepinephrine transporters .
    • A study found that certain analogs exhibited a stronger inhibitory effect compared to traditional antidepressants .
  • Therapeutic Applications :
    • Given its pharmacological profile, the compound is being investigated for its potential use in treating conditions such as:
      • Major depressive disorder
      • Generalized anxiety disorder
      • ADHD
    • Animal models have shown promising results in reducing symptoms associated with these disorders when treated with this compound .

Summary of Biological Activity Studies

Study ReferenceMethodologyKey Findings
In vitro assays on human cell linesInhibition of serotonin and dopamine reuptake observed
Animal model studiesReduction in anxiety-like behavior in treated subjects
Binding affinity testsHigh affinity for monoamine transporters

Q & A

Q. Data Reference :

  • Yield: 87% via trituration .
  • Purity: >98% confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Basic: How is the stereochemistry of this compound validated?

Methodological Answer:
Stereochemical validation relies on:

  • X-ray Crystallography : Resolves absolute configuration (e.g., PDB ID 7XKJ for analogous bicyclic structures) .
  • NMR Spectroscopy : Key NOESY correlations confirm spatial arrangements. For example, coupling constants (J = 8–12 Hz) between protons on C1, C2, and C5 indicate trans-diaxial relationships .
  • Chiral HPLC : Using Chiralpak® AD-H columns (hexane:isopropanol 90:10) to confirm enantiopurity (>99% ee) .

Q. Data Reference :

  • ¹H-NMR (400 MHz, D₂O): δ 3.45–3.70 (m, 4H, bicyclic H), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃) .

Advanced: How can researchers optimize synthetic yield while maintaining stereochemical fidelity?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Conducting reactions at −20°C to minimize racemization during esterification .
  • Catalyst Screening : Using Pd(OAc)₂ with chiral ligands (e.g., (R)-BINAP) for asymmetric hydrogenation (90% ee, 82% yield) .
  • Salt Screening : Testing counterions (e.g., HCl vs. HBr) to improve crystallinity and yield .

Q. Data Reference :

  • Racemization risk: >5% at RT vs. <1% at −20°C .
  • Optimal HCl stoichiometry: 2.1 eq. for complete salt formation .

Advanced: What analytical techniques resolve data contradictions in structural characterization?

Methodological Answer:
Contradictions (e.g., NMR vs. X-ray data) are resolved via:

  • Dynamic NMR (DNMR) : Detects conformational exchange broadening (e.g., coalescence temperature studies for bicyclic ring flexibility) .
  • DFT Calculations : Compare experimental vs. computed ¹³C-NMR shifts (RMSD < 2 ppm validates structure) .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ observed 358.2861 vs. calcd 358.2853) .

Q. Data Reference :

  • ¹³C-NMR (100 MHz, DMSO-d₆): δ 172.8 (C=O), 58.2 (C2), 52.1 (C5) .

Advanced: What pharmacological targets are associated with this compound?

Methodological Answer:
The bicyclic scaffold is explored for:

  • KRAS Inhibition : Analogues (e.g., MRTX1133) bind KRAS-G12D with IC₅₀ = 0.2 nM, validated via FIB-MicroED structural studies .
  • Sphingosine-1-Phosphate Transport (Spns2) : Inhibitors show IC₅₀ = 12 nM in murine lymphoma models .
  • Neurological Targets : Bicyclic amines modulate σ receptors (Ki = 8 nM for σ₁) in CNS disorders .

Q. Data Reference :

  • KRAS-G12D inhibition: PDB 7XKJ resolves binding interactions .
  • Spns2 inhibition: 75 mg/kg oral dose reduces lymphopenia in mice .

Basic: How is the hydrochloride salt characterized and handled?

Methodological Answer:

  • Hygroscopicity Testing : Dynamic vapor sorption (DVS) shows <0.5% water uptake at 25°C/60% RH .
  • Stability Studies : Accelerated conditions (40°C/75% RH for 6 months) confirm no degradation via HPLC .
  • Storage : Store at +5°C under argon; avoid freeze-thaw cycles to prevent deliquescence .

Q. Data Reference :

  • Melting point: 198–202°C (dec.) .
  • Solubility: >50 mg/mL in H₂O .

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